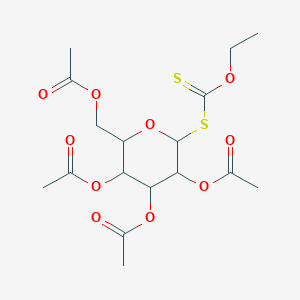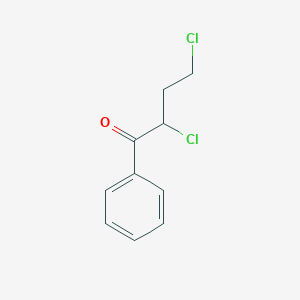
2,4-Dichloro-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-1-phenylbutan-1-one (DCPB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 233.1 g/mol. DCPB is a derivative of phenylbutanone and is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-phenylbutan-1-one is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting their production, 2,4-Dichloro-1-phenylbutan-1-one may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 2,4-Dichloro-1-phenylbutan-1-one has been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its versatility. It can be used as an intermediate in the synthesis of a variety of compounds, making it a useful tool for drug development. Additionally, 2,4-Dichloro-1-phenylbutan-1-one is relatively easy to synthesize and is commercially available.
One limitation of using 2,4-Dichloro-1-phenylbutan-1-one in lab experiments is its potential toxicity. Studies have shown that 2,4-Dichloro-1-phenylbutan-1-one can be toxic to cells at high concentrations. Additionally, its mechanism of action is not fully understood, which could limit its potential applications.
Future Directions
There are several potential future directions for research involving 2,4-Dichloro-1-phenylbutan-1-one. One area of focus could be in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one could be used as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or antitumor properties.
Another potential future direction could be in the study of 2,4-Dichloro-1-phenylbutan-1-one's mechanism of action. Further research could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one and could lead to the development of new drugs with similar mechanisms of action.
Conclusion
In conclusion, 2,4-Dichloro-1-phenylbutan-1-one is a versatile chemical compound that has potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its potential use in the development of new pharmaceuticals. While its mechanism of action is not fully understood, studies have shown that it has anti-inflammatory, analgesic, and antitumor properties. Further research could lead to the development of new drugs with similar mechanisms of action and could help to elucidate the biochemical and physiological effects of 2,4-Dichloro-1-phenylbutan-1-one.
Scientific Research Applications
2,4-Dichloro-1-phenylbutan-1-one has been used in a variety of scientific research applications. One area of focus has been in the development of new pharmaceuticals. 2,4-Dichloro-1-phenylbutan-1-one can be used as an intermediate in the synthesis of drugs such as anti-inflammatory agents and analgesics. It has also been studied for its potential use in the treatment of cancer.
properties
CAS RN |
103905-77-7 |
|---|---|
Product Name |
2,4-Dichloro-1-phenylbutan-1-one |
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,4-dichloro-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c11-7-6-9(12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
JIXUCRDJWSDLRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CCCl)Cl |
synonyms |
Butyrophenone, 2,4-dichloro- (6CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


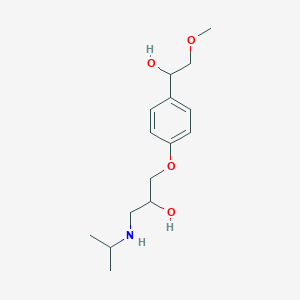
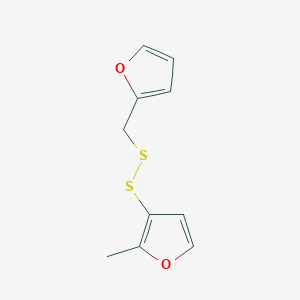
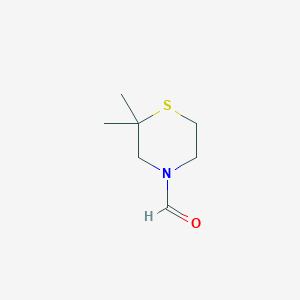
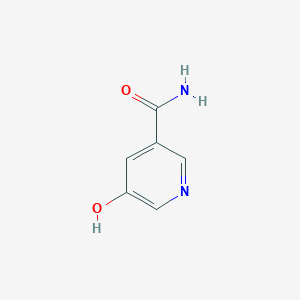
![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
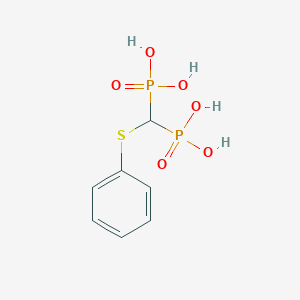
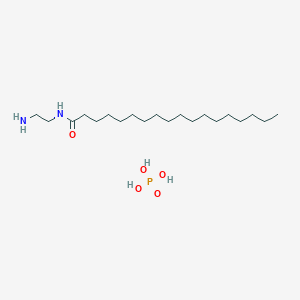
![(2E,4E)-N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dienamide](/img/structure/B22179.png)
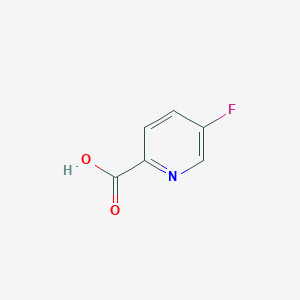

![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
